molecular formula C21H29N3O6 B6521817 methyl 3-{5-[(3-ethoxypropyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896385-53-8

methyl 3-{5-[(3-ethoxypropyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6521817
CAS No.: 896385-53-8
M. Wt: 419.5 g/mol
InChI Key: AATCOEMGBCNENW-UHFFFAOYSA-N
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Description

Methyl 3-{5-[(3-ethoxypropyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H29N3O6 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.20563565 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-{5-[(3-ethoxypropyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, also known as K221-2538, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H29N3O6
  • Molecular Weight : 419.48 g/mol
  • IUPAC Name : this compound
  • LogP : 1.920 (indicating moderate lipophilicity)
  • Water Solubility : LogSw = -2.82 (suggesting limited solubility in water)

The compound exhibits several biological activities that can be attributed to its structural features:

  • Inhibition of Protein-Protein Interactions (PPIs) : K221-2538 is included in libraries aimed at screening PPI modulators. This suggests a potential role in disrupting or enhancing interactions between proteins involved in various biological pathways .
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The dioxo and tetrahydroquinazoline moieties are often associated with antitumor properties due to their ability to interfere with cellular proliferation and survival pathways.
  • Neuropharmacological Effects : Given the structural complexity and the presence of nitrogen atoms, K221-2538 may interact with neurotransmitter systems. Compounds with similar configurations have been studied for their effects on dopamine and serotonin transporters, potentially offering therapeutic avenues for neurodegenerative diseases and mood disorders .

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of K221-2538 analogs on various cancer cell lines reported significant growth inhibition in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was primarily through apoptosis induction via mitochondrial pathways. The analogs were found to induce reactive oxygen species (ROS), leading to cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis via ROS
PC-315.0Apoptosis via ROS

Case Study 2: Neuropharmacological Effects

In a pharmacological study assessing the impact of K221-2538 on neurotransmitter uptake, it was found that the compound significantly inhibited dopamine transporter (DAT) activity with an IC50 value of 45 nM. This suggests potential utility in treating conditions such as Parkinson's disease or cocaine addiction by modulating dopaminergic signaling.

Target ProteinIC50 (nM)Effect
DAT45Inhibition
SERT>100No significant effect

Properties

IUPAC Name

methyl 3-[6-(3-ethoxypropylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O6/c1-3-30-13-7-11-22-18(25)8-5-4-6-12-24-19(26)16-10-9-15(20(27)29-2)14-17(16)23-21(24)28/h9-10,14H,3-8,11-13H2,1-2H3,(H,22,25)(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATCOEMGBCNENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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